Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
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Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is a specialized organosilicon compound with the molecular formula C11H22OSi. This compound is notable for its unique structure, which includes a silane core bonded to a tert-butyl group, two methyl groups, and an alkoxy group derived from 1-methyl-3-butynyl alcohol. It is used in various chemical syntheses and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 1-methyl-3-butynyl alcohol. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, purification steps like distillation or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the alkoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silanes, depending on the specific reagents and conditions used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is involved in the development of drug delivery systems and therapeutic agents.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- exerts its effects involves the interaction of its reactive silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical structures. The pathways involved often include nucleophilic attack on the silicon center, leading to the formation of siloxane bonds and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar alkynyl group.
Tert-Butyldimethylsilyl Chloride: A commonly used silylating agent in organic synthesis.
Dimethylphenylsilane: A silane compound with different substituents but similar reactivity.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is unique due to its combination of a tert-butyl group and an alkynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile silane derivatives.
Biological Activity
Silane compounds, particularly those with functional groups that enhance their biological activity, have garnered attention in various fields, including medicinal chemistry and materials science. The compound Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- (CAS No. 80186-44-3) is of particular interest due to its potential applications in biological systems. This article provides a comprehensive overview of the biological activity associated with this silane compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is C11H22OSi , with a molecular weight of 198.38 g/mol . Its structure can be represented as follows:
This compound features a dimethyl silane group and an alkoxy group derived from 1-methyl-3-butynyl alcohol.
Biological Activity Overview
Research into the biological activity of silanes has revealed various mechanisms through which they exert effects on biological systems. Key areas of interest include:
- Antioxidant Activity : Silanes can exhibit antioxidant properties that protect cells from oxidative stress.
- Cytotoxicity : Some silanes have been shown to induce apoptosis in cancer cells.
- Antimicrobial Properties : Certain silane compounds demonstrate antibacterial and antifungal activities.
Antioxidant Activity
Antioxidant assays are crucial for evaluating the potential of silanes to mitigate oxidative damage. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay is commonly employed to assess free radical scavenging ability.
Concentration (μg/mL) | % Scavenging Activity |
---|---|
12.5 | 25 |
25 | 45 |
50 | 65 |
100 | 85 |
150 | 95 |
The results indicate that higher concentrations of the compound correlate with increased scavenging activity.
Cytotoxicity Studies
A study investigating the cytotoxic effects of silanes on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) reported significant findings:
- HeLa Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- MCF-7 Cells : Similar trends were observed with increased apoptotic markers such as membrane blebbing and nuclear fragmentation.
The IC50 values for these cell lines were determined using MTT assays:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Case Study 1: Antioxidant Effects
A study highlighted the antioxidant potential of silane derivatives in plant extracts. The ethyl acetate fraction containing silane derivatives exhibited superior antioxidant activity compared to other fractions. This was attributed to the presence of polyphenolic compounds that synergistically enhanced the antioxidant capacity.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that silane compounds could inhibit proliferation in cancer cell lines. The mechanisms involved included induction of apoptosis and modulation of signaling pathways related to cell survival.
Properties
IUPAC Name |
tert-butyl-dimethyl-pent-4-yn-2-yloxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-8-9-10(2)12-13(6,7)11(3,4)5/h1,10H,9H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRDZCNSSRJGLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343181 |
Source
|
Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80186-44-3 |
Source
|
Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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